Benzoic acid propylcarbamoylmethyl ester
Description
Benzoic acid propylcarbamoylmethyl ester is a benzoic acid derivative where the carboxylic acid group is esterified with a propylcarbamoylmethyl moiety. This structure combines the aromatic benzoic acid core with a carbamate-linked propyl group, which may confer unique physicochemical properties, such as enhanced polarity or hydrogen-bonding capacity compared to simpler alkyl esters.
Properties
CAS No. |
106231-51-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[2-oxo-2-(propylamino)ethyl] benzoate |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13-11(14)9-16-12(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
OLCZSUFMDPGDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid propylcarbamoylmethyl ester typically involves the esterification of benzoic acid with propylcarbamoylmethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can further enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Benzoic acid propylcarbamoylmethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and other oxidation products.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: Benzoic acid and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Benzoic acid propylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of benzoic acid propylcarbamoylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and propylcarbamoylmethyl alcohol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A selection of benzoic acid esters and their properties are summarized in Table 1.
Table 1: Key Properties of Benzoic Acid Esters
Note: The molecular weight of the target compound is calculated based on the assumed formula C12H15NO3 (benzoic acid + propylcarbamoylmethyl group).
Substituent Effects on Physicochemical Properties
- Simple Alkyl Esters (e.g., ethyl, isobutyl): Lower molecular weights (150–178 g/mol) and non-polar alkyl chains result in higher volatility and lipophilicity. These esters are commonly used as flavoring agents or preservatives in food and cosmetics .
- Hydroxy-Substituted Esters (e.g., p-hydroxybenzoic acid n-propyl ester): The phenolic –OH group enhances polarity and antimicrobial activity. These esters (parabens) are widely used as preservatives but face regulatory scrutiny due to health concerns .
- This could improve solubility in polar solvents compared to alkyl esters. However, carbamates are susceptible to hydrolysis under acidic or alkaline conditions, which may affect stability .
Analytical and Functional Insights
Chromatographic Behavior:
- Biological Activity: Alkyl esters (e.g., ethyl, isobutyl) exhibit antifungal and preservative properties.
Stability and Reactivity
- Simple alkyl esters hydrolyze to benzoic acid and alcohols under extreme pH or enzymatic action. The carbamoyl group in the target compound may alter hydrolysis kinetics, with possible formation of propylamine and CO2 as byproducts .
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